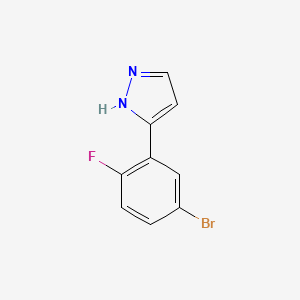

3-(5-Bromo-2-fluorophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC13553942

Molecular Formula: C9H6BrFN2

Molecular Weight: 241.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrFN2 |

|---|---|

| Molecular Weight | 241.06 g/mol |

| IUPAC Name | 5-(5-bromo-2-fluorophenyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C9H6BrFN2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13) |

| Standard InChI Key | SXERMJTWSGFYDX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C2=CC=NN2)F |

| Canonical SMILES | C1=CC(=C(C=C1Br)C2=CC=NN2)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 5-(5-bromo-2-fluorophenyl)-1H-pyrazole, reflecting its substitution pattern: a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, which is connected to the pyrazole core at the 5-position. Its SMILES notation (C1=CC(=C(C=C1Br)C2=CC=NN2)F) and InChIKey (SXERMJTWSGFYDX-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 241.06 g/mol | |

| SMILES | C1=CC(=C(C=C1Br)C2=CC=NN2)F | |

| InChIKey | SXERMJTWSGFYDX-UHFFFAOYSA-N |

Crystallographic and Conformational Analysis

While direct crystallographic data for 3-(5-bromo-2-fluorophenyl)-1H-pyrazole is limited, analogous pyrazole derivatives exhibit planar geometries with slight distortions due to halogen substituents . The fluorine atom’s electronegativity and the bromine atom’s steric bulk influence electronic distribution, potentially affecting binding interactions in biological systems .

Synthesis and Preparation Methods

Traditional Cyclocondensation Approaches

Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For halogenated derivatives like 3-(5-bromo-2-fluorophenyl)-1H-pyrazole, bromo-fluorophenyl acetylenes or enol ethers may serve as precursors, reacting with hydrazine under acidic or basic conditions .

Example Reaction Pathway:

This method yields moderate to high purity products, though optimization of reaction time and temperature is critical to minimizing byproducts .

Modern Catalytic Strategies

Recent advances employ transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions to introduce aryl groups. For instance, Suzuki-Miyaura coupling could attach a pre-functionalized bromo-fluorophenyl moiety to a pyrazole boronic ester . Such methods enhance regioselectivity and enable scalable production .

Physicochemical Properties

Solubility and Stability

The compound’s solubility varies with solvent polarity: sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane . Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.

Spectroscopic Characterization

-

NMR: -NMR spectra typically show aromatic protons near δ 7.2–8.1 ppm and pyrazole protons at δ 6.5–7.0 ppm .

-

Mass Spectrometry: ESI-MS exhibits a dominant [M+H] peak at m/z 241.06, consistent with its molecular weight.

Applications and Future Directions

Drug Development

This compound serves as a key intermediate in synthesizing kinase inhibitors and GPCR modulators. Functionalization at the 1-position (e.g., carboxylation, alkylation) enhances target selectivity .

Material Science

Halogenated pyrazoles act as ligands in luminescent metal-organic frameworks (MOFs), with potential applications in optoelectronics .

Research Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume